

# Ebanol: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Ebanol

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An In-depth Examination of the Synthetic Sandalwood Odorant for Advanced Research Applications

## Abstract

**Ebanol®**, a synthetic fragrance molecule, is a cornerstone of modern perfumery, prized for its potent and authentic sandalwood aroma. While its primary application lies within the fragrance and cosmetics industries, its well-defined chemical properties and consistent production quality make it a subject of interest for researchers in materials science and analytical chemistry. This technical guide provides a comprehensive overview of **Ebanol®**, detailing its chemical identity, physicochemical properties, and analytical methodologies. This document is intended for researchers, scientists, and professionals who require precise technical information on this widely used compound. It is important to note that, based on current scientific literature, **Ebanol®** is not associated with applications in drug development or biological signaling pathways.

## Chemical Identity and Properties

**Ebanol®** is the trade name for the chemical compound 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol. It is a synthetic alcohol that exists as a mixture of four diastereoisomers.[1] The CAS number, molecular formula, and molecular weight have been definitively established and are crucial for accurate research and regulatory compliance.

Table 1: Chemical Identifiers for **Ebanol®**

Identifier	Value	Reference(s)
CAS Number	67801-20-1	[1][2]
Molecular Formula	C <sub>14</sub> H <sub>24</sub> O	[1][2]
Molecular Weight	208.34 g/mol	[1][2]
IUPAC Name	3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol	
Synonyms	Matsunol™, Mohanol, Sandal Pentenol	

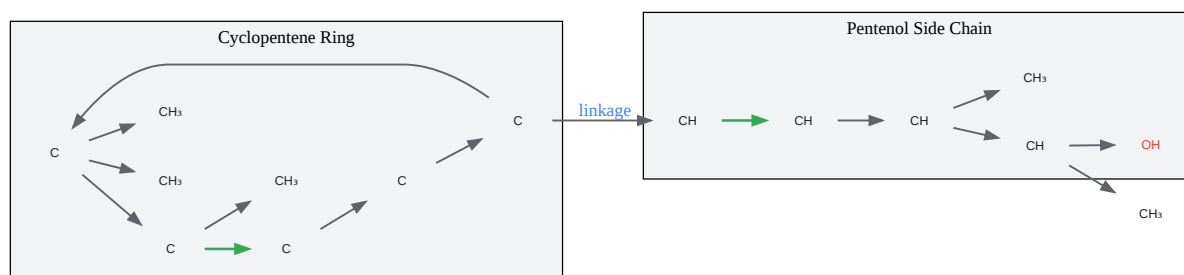
The physicochemical properties of **Ebanol®** are critical for its application and handling. These properties have been compiled from various technical data sheets and databases to provide a consolidated reference.

Table 2: Physicochemical Properties of **Ebanol®**

Property	Value	Reference(s)
Appearance	Colorless to pale yellow liquid	[3]
Odor	Woody, sandalwood, musky, powerful	
Boiling Point	283 °C (541.4 °F)	[1][3]
Flash Point	108 °C (226.4 °F)	[3]
Density	~0.901 g/cm <sup>3</sup>	
Vapor Pressure	0.0013 hPa (at 20 °C)	
log P (Octanol/Water)	4.9	[1][3]
Refractive Index	~1.479 - 1.483 (at 20 °C)	
Melting Point	< -50 °C (< -58 °F)	[1][3]

## Chemical Structure and Synthesis

The molecular structure of **Ebanol®** is key to its characteristic sandalwood scent. Its synthesis is a multi-step process that has been refined for industrial-scale production.



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**Figure 1.** Chemical Structure of **Ebanol®**

## Synthesis Pathway Overview

The industrial synthesis of **Ebanol®** is a patented process that ensures high purity and the correct isomeric ratio for its desired olfactory profile. The general route involves three main steps<sup>[1][2]</sup>:

- **Aldol Condensation:** The process begins with the condensation of Campholenaldehyde and 2-butanone.
- **Isomerization:** The resulting intermediate product is then isomerized, typically using a base like potassium tert-butyrate, to form the desired  $\alpha,\beta$ -unsaturated ketone.
- **Reduction:** The final step is a selective reduction of the ketone to an alcohol using a reducing agent such as sodium borohydride, which yields the final mixture of **Ebanol®** diastereomers.

## Experimental Protocols

For researchers, the quality control and analysis of **Ebanol®** are paramount. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the standard and most effective method for identifying and quantifying the compound, ensuring its purity and characterizing its isomeric composition.

## Protocol: GC-MS Analysis of Ebanol®

This protocol provides a general framework for the analysis of **Ebanol®** in a research or quality control setting. Instrument parameters may require optimization based on the specific equipment and analytical goals.

1. Objective: To identify and quantify **Ebanol®** and assess its purity by separating it from potential impurities and reaction byproducts.

2. Materials and Equipment:

- Sample: **Ebanol®** (neat or diluted in a suitable solvent).
- Solvent: High-purity acetone or ethanol for dilution.
- GC-MS System: A Gas Chromatograph equipped with a Mass Spectrometric detector (e.g., Agilent Intuvo 9000 GC with a 5977B MSD).
- GC Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Vials: 2 mL autosampler vials with caps.

3. Sample Preparation:

- Prepare a 1% solution of **Ebanol®** by accurately weighing approximately 10 mg of the sample and dissolving it in 1 mL of acetone or ethanol in a vial.
- For trace analysis, a more dilute solution (e.g., 100 ppm) may be necessary.
- Vortex the solution to ensure it is thoroughly mixed.

4. GC-MS Instrument Parameters:

- Inlet:
  - Mode: Split (typical split ratio of 50:1 to 100:1).
  - Inlet Temperature: 250 °C.

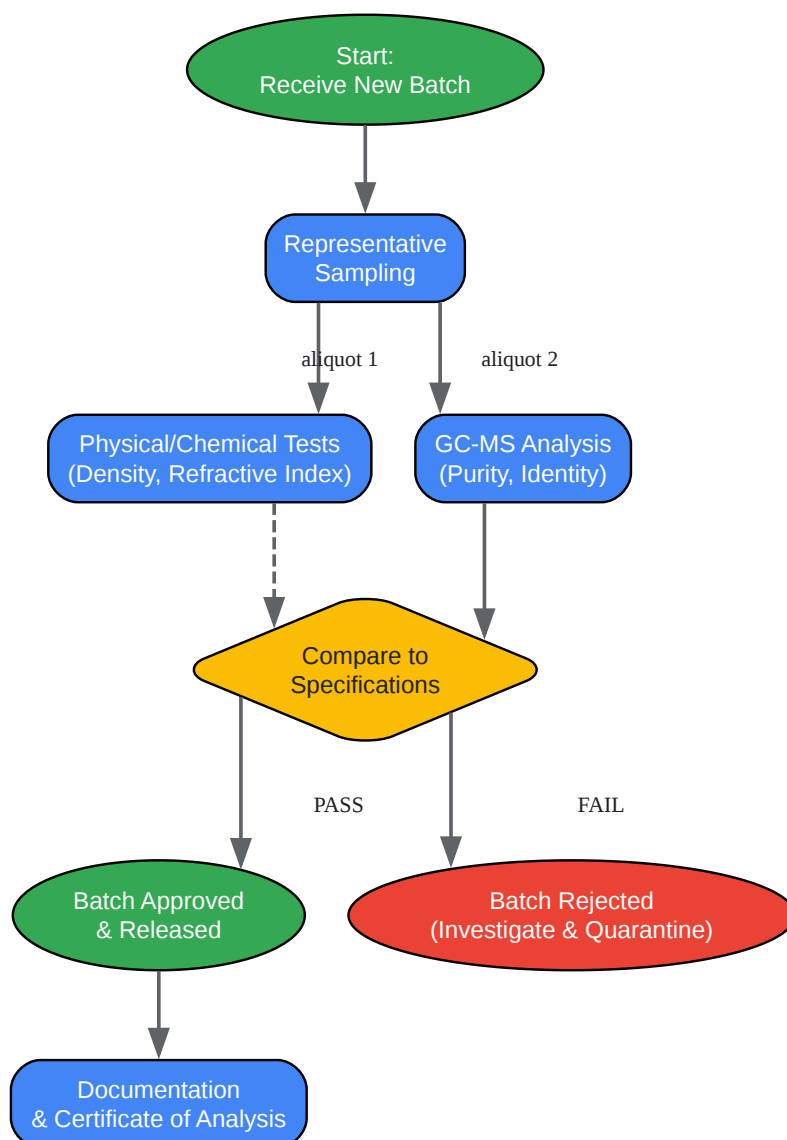
- Injection Volume: 1  $\mu$ L.
- Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
  - Initial Temperature: 60  $^{\circ}$ C, hold for 2 minutes.
  - Ramp: Increase at 10  $^{\circ}$ C/min to 280  $^{\circ}$ C.
  - Final Hold: Hold at 280  $^{\circ}$ C for 5 minutes.
- Mass Spectrometer:
  - Source Temperature: 230  $^{\circ}$ C.
  - Quadrupole Temperature: 150  $^{\circ}$ C.
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Scan Range: 40-400 m/z.

#### 5. Data Analysis:

- Identify the **Ebanol**<sup>®</sup> peak based on its retention time.
- Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). Key fragments for **Ebanol**<sup>®</sup> should be present.
- Calculate the purity by determining the relative peak area of **Ebanol**<sup>®</sup> compared to the total area of all peaks in the chromatogram (Area % method).

## Quality Control and Workflow

A systematic workflow is essential for ensuring the consistent quality of **Ebanol**<sup>®</sup> for research and manufacturing purposes. The diagram below illustrates a logical workflow for the quality control of a new batch of **Ebanol**<sup>®</sup>.



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**Figure 2.** Quality Control Workflow for **Ebanol®**

This workflow ensures that each batch of **Ebanol®** is rigorously tested against established physical, chemical, and purity standards before it is approved for use, guaranteeing reliability and consistency for research applications.

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## References

- 1. ScenTree - Ebanol® (CAS N° 67801-20-1) [scentree.co]
- 2. Ebanol / Matsunol (67801-20-1) - Synthetic Ingredient For Perfumery — Scentspiracy [scentspiracy.com]
- 3. ScenTree - Ebanol® (CAS N° 67801-20-1) [scentree.co]
- To cite this document: BenchChem. [Ebanol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236554#ebanol-cas-number-and-molecular-weight]

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